molecular formula C11H14N2O2 B14002551 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone

Katalognummer: B14002551
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: GTJITCNCBMJHQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group and a piperidone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone typically involves the reaction of 2-hydroxymethyl-4-pyridine with piperidone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the piperidone moiety can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 1-(2-Carboxy-4-pyridyl)-4-piperidone.

    Reduction: Formation of 1-(2-Hydroxymethyl-4-pyridyl)-4-hydroxypiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone involves its interaction with specific molecular targets. The hydroxymethyl and piperidone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Hydroxymethyl-4-pyridyl)-4-piperidine: Similar structure but lacks the carbonyl group in the piperidone moiety.

    2-Hydroxymethyl-4-pyridine: Lacks the piperidone moiety, making it less complex.

    4-Piperidone: Lacks the pyridine ring, making it structurally simpler.

Uniqueness: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is unique due to the presence of both the hydroxymethyl-pyridine and piperidone moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-one

InChI

InChI=1S/C11H14N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,14H,2-3,5-6,8H2

InChI-Schlüssel

GTJITCNCBMJHQT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1=O)C2=CC(=NC=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.